molecular formula C7H6ClN3 B1455523 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine CAS No. 1314928-61-4

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B1455523
CAS No.: 1314928-61-4
M. Wt: 167.59 g/mol
InChI Key: AFZPFSXIZNPFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, its interaction with kinases can lead to the inhibition of phosphorylation events, thereby modulating signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can affect the levels of certain metabolites by modulating the activity of enzymes involved in their synthesis or degradation . This interaction can lead to changes in metabolic flux, which can have downstream effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

4-chloro-2-methylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZPFSXIZNPFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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